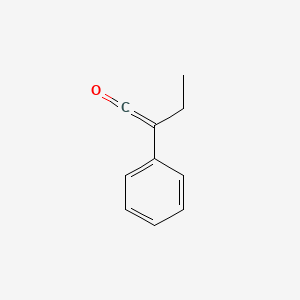

1-Buten-1-one, 2-phenyl-

Description

Properties

CAS No. |

20452-67-9 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

InChI |

InChI=1S/C10H10O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7H,2H2,1H3 |

InChI Key |

GFVFSRZJKWODDS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 1 Buten 1 One, 2 Phenyl and Enone Analogs

Fundamental Enone Reactivity Pathways

The defining characteristic of enones like 1-Buten-1-one, 2-phenyl- is the presence of two electrophilic centers: the carbonyl carbon and the β-carbon of the alkene. This duality gives rise to two primary modes of nucleophilic attack, leading to a fascinating competition between different reaction pathways. The conjugation within the enone system delocalizes the electrophilic character of the carbonyl carbon to the β-carbon, a phenomenon that can be represented by resonance structures. This extended conjugation is crucial for understanding the reactivity of these molecules.

Nucleophilic Addition Mechanisms

Nucleophilic addition to α,β-unsaturated carbonyl compounds can proceed via two main pathways: direct addition to the carbonyl carbon (1,2-addition) or conjugate addition to the β-carbon (1,4-addition or Michael addition). organicreactions.orgwikipedia.org

1,2-Addition (Direct Addition): In this pathway, the nucleophile directly attacks the electrophilic carbonyl carbon. This process is mechanistically similar to the nucleophilic addition to saturated aldehydes and ketones. The initial attack forms a tetrahedral alkoxide intermediate, which upon protonation yields an allylic alcohol. libretexts.orgucsb.edu This pathway disrupts the carbonyl π-bond.

1,4-Addition (Conjugate Addition): Here, the nucleophile attacks the electrophilic β-carbon of the carbon-carbon double bond. organicreactions.org This attack is facilitated by the electron-withdrawing nature of the conjugated carbonyl group, which polarizes the alkene. byjus.com The initial addition results in the formation of a resonance-stabilized enolate ion intermediate, where the negative charge is delocalized between the α-carbon and the carbonyl oxygen. berkeley.edumasterorganicchemistry.com Subsequent protonation of this enolate at the α-carbon, followed by tautomerization, regenerates the carbonyl group and yields a β-substituted ketone. organicreactions.org This pathway retains the thermodynamically stable carbonyl group. wikipedia.org

The competition between 1,2- and 1,4-addition is governed by several factors, including the nature of the nucleophile and the reaction conditions, often summarized as a contest between kinetic and thermodynamic control. organicreactions.orgwikipedia.org

| Factor | Favors 1,2-Addition (Kinetic Control) | Favors 1,4-Addition (Thermodynamic Control) | Rationale |

| Nucleophile Strength | Strong, "hard" nucleophiles (e.g., Grignard reagents, organolithiums) | Weak, "soft" nucleophiles (e.g., organocuprates, amines, thiols) | Hard nucleophiles are attracted to the harder, more electrophilic carbonyl carbon. Soft nucleophiles prefer the softer β-carbon. berkeley.edu |

| Reversibility | Irreversible or rapidly forming product | Reversible 1,2-addition allows for equilibration to the more stable product | Strong nucleophiles often lead to irreversible reactions, making the faster-forming 1,2-product dominant. With weaker nucleophiles, the 1,2-addition can be reversible, allowing the system to reach the thermodynamically more stable 1,4-adduct. organicreactions.orgwikipedia.org |

Interactive Data Table: Factors Influencing Nucleophilic Addition to Enones.

Enolate Formation and Transformations

The formation of enolates is a pivotal step in the chemistry of carbonyl compounds, and it is central to the 1,4-conjugate addition pathway for enones. masterorganicchemistry.com An enolate is formed when a proton on the α-carbon (the carbon adjacent to the carbonyl group) is removed by a base. wikipedia.org The resulting anion is stabilized by resonance, delocalizing the negative charge onto the electronegative oxygen atom. masterorganicchemistry.com For an unsymmetrical ketone, deprotonation can lead to two different enolates, often referred to as the kinetic and thermodynamic enolates. pitt.edu The kinetic enolate is formed faster by removing the more accessible, less sterically hindered proton, while the thermodynamic enolate is the more stable, more substituted enolate. pitt.edu

Beta-hydrogen elimination is a fundamental reaction pathway for organometallic complexes, including those involving metal enolates. ilpi.comwikipedia.org This process is a key step in various catalytic cycles, such as Saegusa oxidations and certain Mizoroki-Heck reactions. nih.gov In the context of an organometallic enolate complex, β-hydrogen elimination involves the transfer of a hydrogen atom from the β-position of the enolate ligand to the metal center, resulting in the formation of a metal-hydride and the release of the corresponding enone. wikipedia.orgnih.gov

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. acs.org In reactions involving enolates derived from enones, such as photoredox-promoted [2+2] cycloadditions, KIE studies can reveal which bond-forming event is irreversible and selectivity-determining.

For example, in the cycloaddition of enones, significant ¹³C KIEs were observed only at the β-carbon. acs.orgnih.gov This finding indicates that the formation of the carbon-carbon bond at the β-position is the first irreversible step. nih.gov However, the magnitude of these KIEs can sometimes be lower than computationally predicted values. This discrepancy suggests that product selectivity might be determined in part by a step preceding the irreversible C-C bond formation, possibly involving a competition between bond formation and electron exchange between the reacting enone species. acs.orgnih.gov Such studies highlight the complexity of these reaction pathways, where photophysical steps, electron transfers, and chemical conversions are intricately linked.

The steric and electronic environment of an enolate significantly influences its formation and subsequent reactivity.

Steric Effects: Steric hindrance plays a crucial role in determining the regioselectivity of enolate formation from an unsymmetrical ketone. wikipedia.org The use of a bulky, sterically demanding base, such as lithium diisopropylamide (LDA), at low temperatures favors the rapid deprotonation at the less hindered α-carbon, leading to the kinetic enolate. pitt.edu Conversely, smaller bases under equilibrating conditions (higher temperatures) tend to form the more stable, more substituted thermodynamic enolate. pitt.edu Steric effects also impact the rate of subsequent reactions; for instance, studies on the enolization of camphor (B46023) and related ketones have demonstrated the importance of torsional strain and steric interactions in the transition state. nih.gov

Electronic Effects: The electronic properties of substituents on the enolate ligand affect reaction rates. In the β-hydrogen elimination from alkylplatinum enolate complexes, electron-withdrawing substituents on the enolate were found to retard the reaction rate. berkeley.edu This effect can be attributed to the stabilization of the ground-state enolate complex and potential destabilization of the transition state leading to the enone product. snnu.edu.cn Conversely, the presence of additional electron-withdrawing groups adjacent to the α-carbon increases the acidity of the α-proton, making enolate formation easier. masterorganicchemistry.com

Pericyclic and Cycloaddition Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu Enones like 1-Buten-1-one, 2-phenyl- are excellent substrates for several types of cycloaddition reactions, which are a subclass of pericyclic reactions that involve the joining of two π-electron systems to form a ring. msu.edu These reactions are highly valuable in synthesis for their ability to construct cyclic frameworks with high stereocontrol.

[2+2] Photocycloaddition: The photochemical [2+2] cycloaddition between an enone and an alkene is a powerful method for constructing cyclobutane (B1203170) rings. organicreactions.orgwikipedia.org This reaction is typically initiated by UV irradiation, which excites the enone to an electronic triplet state. scripps.edu This excited enone then reacts with a ground-state alkene in a stepwise manner through a diradical intermediate to form the cyclobutane product. wikipedia.org While cyclic enones often react efficiently, acyclic enones can undergo unproductive cis-trans isomerization from the excited state, reducing the cycloaddition efficiency. nih.gov However, methods using visible-light photocatalysis have been developed to promote efficient intermolecular [2+2] cycloadditions of acyclic enones. nih.gov

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgsigmaaldrich.com Enones, including 1-Buten-1-one, 2-phenyl-, can serve as potent dienophiles in this reaction. The reactivity of the enone as a dienophile is enhanced by the electron-withdrawing carbonyl group, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. masterorganicchemistry.com The reaction is concerted and typically proceeds with a high degree of stereospecificity, making it a highly reliable tool for complex molecule synthesis. wikipedia.org

Diels-Alder and Hetero-Diels-Alder Pathways

The Diels-Alder reaction is a powerful tool for forming six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.org In this context, α,β-unsaturated ketones like 1-Buten-1-one, 2-phenyl-, serve as dienophiles. The reaction is a concerted, pericyclic process that proceeds through a single, cyclic transition state. wikipedia.orgmasterorganicchemistry.com

Stereochemistry and Regioselectivity: The stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com For cyclic dienes, the reaction can proceed through two major transition states, leading to endo or exo products. The endo product is often favored under kinetic control due to secondary orbital interactions, a principle known as the Alder Endo Rule. organic-chemistry.org However, recent studies have shown that the simplest Diels-Alder reactions are not inherently endo-selective, and the outcome can be influenced by steric and electronic effects within the transition state. longdom.org

Hetero-Diels-Alder Reaction: A variant of this reaction, the hetero-Diels-Alder reaction, involves a diene or dienophile containing a heteroatom. wikipedia.org α,β-Unsaturated ketones can participate in inverse-electron-demand hetero-Diels-Alder reactions with electron-rich dienophiles. scribd.com For example, the carbonyl group of the enone can act as the dienophile (an oxo-Diels-Alder reaction) to form dihydropyran rings. wikipedia.org These reactions are often promoted by Lewis acid catalysts that activate the carbonyl dienophile. scribd.com Mechanistic studies suggest that these catalyzed reactions can proceed through either a concerted pathway or a stepwise Mukaiyama-type aldol (B89426) addition followed by cyclization. scribd.com

Enamine-Mediated Cycloadditions

Enamine catalysis represents a powerful strategy in organic synthesis for the activation of carbonyl compounds. In the context of cycloadditions involving enones like 1-Buten-1-one, 2-phenyl-, a chiral secondary amine catalyst first reacts with the enone to form a nucleophilic enamine intermediate. This activation mode is a form of HOMO-raising catalysis. nih.gov

The resulting enamine can then act as a diene in a [4+2] cycloaddition (Diels-Alder) reaction. For instance, organocatalytic oxa-hetero-Diels-Alder reactions of enones have been developed where the enamine, formed in situ, reacts with an aryl trifluoromethyl ketone, which acts as the dienophile. rsc.org This pathway provides access to highly substituted tetrahydropyran (B127337) derivatives. Mechanistic investigations support a [4+2] cycloaddition pathway for these transformations. rsc.org

Alternatively, the reaction of an α,β-unsaturated aldehyde with a chiral amine catalyst can generate a dienamine intermediate. This dienamine can then undergo a [4+2] cycloaddition with a suitable dienophile. The stereoselectivity of these reactions is controlled by the chiral catalyst, which dictates the facial selectivity of the cycloaddition. nih.gov

Conjugate Addition Processes

Michael Addition Mechanisms

The Michael addition is a cornerstone of C-C bond formation, involving the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com For 1-Buten-1-one, 2-phenyl-, the electrophilic β-carbon is susceptible to attack by a wide range of soft nucleophiles.

The general mechanism proceeds in several steps:

Nucleophile generation: A base deprotonates the Michael donor (e.g., a malonic ester or β-ketoester) to form a stabilized carbanion or enolate. masterorganicchemistry.comnih.gov

Nucleophilic attack: The generated enolate attacks the β-carbon of the enone in a conjugate fashion. masterorganicchemistry.comnih.gov This step forms a new carbon-carbon bond and generates a new enolate intermediate.

Protonation: The resulting enolate is protonated by the conjugate acid of the base or a proton source added during workup, yielding the final 1,4-adduct. masterorganicchemistry.com

The reaction is thermodynamically driven by the formation of a stable C-C single bond at the expense of a weaker C-C π-bond. masterorganicchemistry.com The phenyl substituent at the α-position of 1-Buten-1-one, 2-phenyl- can influence the reactivity of the Michael acceptor through steric and electronic effects. nih.gov Computational studies on analogous systems show that substituents on the α,β-unsaturated carbonyl moiety can decrease reactivity but also potentially alter the stability of different conformations (s-cis vs. s-trans), which in turn affects the reaction barrier. nih.gov

Asymmetric Conjugate Additions

Achieving stereocontrol in conjugate additions is a significant area of research. Asymmetric conjugate addition to enones like 1-Buten-1-one, 2-phenyl-, can be accomplished using chiral catalysts, which create a chiral environment around the substrate and direct the nucleophilic attack to one face of the molecule.

Organometallic Catalysis: Transition metal complexes, particularly those of palladium and copper, are widely used to catalyze the asymmetric 1,4-addition of organometallic reagents (e.g., arylboronic acids) to conjugated enones. acs.org A pioneering study by Miyaura and coworkers demonstrated the palladium-catalyzed asymmetric addition of potassium aryltrifluoroborates to cyclic enones with high enantioselectivity. The catalytic system often employs a chiral phosphine (B1218219) ligand.

The proposed mechanism for these reactions typically involves:

Formation of a chiral palladium(II) active species.

Transmetalation of the boronic acid to the palladium center.

Insertion of the enone into the Pd-Aryl bond.

Protonolysis or reductive elimination to release the product and regenerate the catalyst.

Below is a table summarizing results for the palladium-catalyzed asymmetric addition of organoboron reagents to various enones, illustrating the effectiveness of this approach with substrates analogous to 1-Buten-1-one, 2-phenyl-.

| Enone Substrate | Arylboron Reagent | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 2-Cyclohexen-1-one | Potassium phenyltrifluoroborate | Pd(S)-binap2 | 99 | 96 | rsc.org |

| 2-Cyclopenten-1-one | Potassium phenyltrifluoroborate | Pd(S)-binap2 | 99 | 91 | rsc.org |

| 2-Cyclohepten-1-one | Potassium phenyltrifluoroborate | Pd(S)-binap2 | 99 | 95 | rsc.org |

| (E)-3-Nonen-2-one | Potassium phenyltrifluoroborate | Pd(S)-binap2 | 98 | 91 | rsc.org |

Organocatalysis: Small organic molecules, such as chiral secondary amines or thioureas, can also catalyze asymmetric Michael additions. For instance, the addition of malonates to nitroalkenes, another class of Michael acceptors, has been effectively catalyzed by chiral thiourea (B124793) derivatives, achieving high yields and enantioselectivities. encyclopedia.pub In these systems, the catalyst typically activates both the nucleophile and the electrophile through hydrogen bonding interactions, orienting them in a chiral transition state.

Other Key Transformation Mechanisms

Proton Shift and Isomerization Pathways

The isomerization of α,β-unsaturated ketones, such as 1-Buten-1-one, 2-phenyl-, involves the migration of a proton, which can lead to the formation of a β,γ-unsaturated isomer. This process is of significant interest as it alters the electronic and steric properties of the molecule, thereby influencing its reactivity. The isomerization can be catalyzed by both acids and bases and can proceed through different mechanistic pathways.

Under basic conditions, the isomerization is believed to occur via the formation of an enolate intermediate. A base abstracts a proton from the γ-carbon, leading to a dienolate that is protonated at the α-carbon to yield the β,γ-unsaturated ketone. The regioselectivity of deprotonation is a key factor; deprotonation at the α'-carbon is often kinetically favored due to the inductive effect of the carbonyl group. mit.edu However, deprotonation at the γ-carbon can lead to a more thermodynamically stable, conjugated dienolate. mit.edu Reversible enolate formation under thermodynamic control allows for equilibration to the most stable isomer. mit.edu

Acid-catalyzed isomerization, on the other hand, proceeds through the formation of an enol intermediate. Protonation of the carbonyl oxygen is followed by deprotonation at the γ-position to form a dienol, which then tautomerizes to the β,γ-unsaturated ketone. Lewis acids can also promote this type of isomerization by coordinating to the carbonyl oxygen, thereby activating the enone system. researchgate.netnih.gov

Recent studies on analogous systems have provided further insight. For instance, the isomerization of β,γ-unsaturated ketones to their α,β-unsaturated counterparts has been achieved under mild conditions using DABCO in isopropanol, highlighting a rearrangement from an endo-cyclic to an exo-cyclic double bond. researchgate.net Furthermore, gold(I)-catalyzed rearrangements of allenyl carbinol esters demonstrate a 1,3-shift of an ester group onto a gold-activated allene (B1206475), suggesting that metal catalysts can facilitate complex isomerization pathways via cationic intermediates. organic-chemistry.org These examples from related systems suggest that the isomerization pathways for 1-Buten-1-one, 2-phenyl- could be similarly influenced by the choice of catalyst and reaction conditions, potentially allowing for selective formation of different isomers.

Table 1: Comparison of Isomerization Mechanisms in Enone Systems

| Catalyst Type | Key Intermediate | Controlling Factor | Description |

|---|---|---|---|

| Base-Catalyzed | Enolate/Dienolate | Kinetic vs. Thermodynamic | Deprotonation at the γ-carbon forms a conjugated dienolate, which can be protonated at the α-carbon to give the β,γ-unsaturated isomer. mit.edu |

| Acid-Catalyzed | Enol/Dienol | Protonation Site | Protonation of the carbonyl oxygen followed by deprotonation at the γ-carbon leads to a dienol intermediate that tautomerizes. researchgate.netnih.gov |

| Lewis Acid-Catalyzed | Coordinated Enone | Catalyst Activity | A Lewis acid coordinates to the carbonyl, activating the system and facilitating a subsequent Friedel-Crafts Michael addition. researchgate.net |

| Metal-Catalyzed (e.g., Gold) | Cationic Intermediate | Ligand/Metal Properties | Activation of an allene by gold(I) allows for a 1,3-shift of an ester group, indicating potential for complex rearrangements. organic-chemistry.org |

Reactivity of Halogenated Enone Derivatives

The introduction of halogen atoms to the structure of an enone like 1-Buten-1-one, 2-phenyl- can significantly alter its reactivity. Halogenation can occur at various positions, but α-halogenation is a common transformation for ketones. wikipedia.orglibretexts.org The reactivity of the resulting halogenated enone derivative is influenced by the nature of the halogen and its position on the molecule.

In general, α-halogenation of α,β-unsaturated ketones proceeds via an enol or enolate intermediate. wikipedia.orgfiveable.me Under acidic conditions, the reaction typically results in monohalogenation, as the electron-withdrawing halogen deactivates the enol towards further electrophilic attack. libretexts.org Conversely, under basic conditions, the inductive effect of the halogen increases the acidity of the remaining α-protons, often leading to polyhalogenation. libretexts.orgmissouri.edu For α,β-unsaturated ketones, it is possible to selectively halogenate the saturated α-carbon. wikipedia.org

The presence of a halogen, particularly at the α-position, enhances the electrophilicity of the carbonyl group and the β-carbon due to its electron-withdrawing inductive effect. This makes α-halogenated enones highly reactive towards nucleophiles. They can participate in various reactions, including nucleophilic substitution and addition reactions. For example, α-bromo ketones are valuable synthetic intermediates for generating α,β-unsaturated ketones through dehydrobromination. libretexts.orgmissouri.edu

Studies on chalcones, which are 1,3-diphenyl-2-propen-1-one derivatives and thus structurally related to 1-Buten-1-one, 2-phenyl-, have shown that halogen substituents on the aromatic rings are crucial for modulating biological and cytotoxic activity. nih.govacs.org The synthesis of halogenated heterocyclic chalcones has been accomplished, and these compounds serve as precursors for a variety of other heterocyclic structures. researchgate.netutm.my The reactivity of the α,β-unsaturated keto functional group in these halogenated chalcones is often responsible for their biological properties. researchgate.net Research on the hetero-Michael addition of thiols to α,β-unsaturated carbonyls has shown that α-halogen substitution can have unanticipated effects on reaction rates, with α-bromo and α-chloro derivatives showing increased reactivity, while α-fluoro substitution was deactivating in one study. nih.gov

Table 2: Effects of Halogenation on Enone Reactivity

| Position of Halogen | Effect on Reactivity | Typical Reactions |

|---|---|---|

| α-Position | Increases electrophilicity of carbonyl and β-carbon; increases acidity of remaining α-protons. libretexts.orgmissouri.edu | Nucleophilic substitution (SN2), Michael addition, precursor for elimination to form α,β-unsaturated ketones. libretexts.orgmissouri.edunih.gov |

| β-Position | Influences the polarization of the C=C bond, potentially affecting regioselectivity of additions. | Addition-elimination reactions, altered susceptibility to nucleophilic attack. |

| Aromatic Ring (Phenyl Group) | Modifies electronic properties of the conjugated system through inductive and resonance effects, affecting overall reactivity and biological activity. nih.govacs.org | Altered rates and selectivity in cycloadditions, Michael additions, and other reactions involving the enone system. |

Advanced Spectroscopic Characterization Methodologies for 1 Buten 1 One, 2 Phenyl and Its Derivatives

Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for determining the precise elemental composition of a molecule. For 1-Buten-1-one, 2-phenyl- (C₁₀H₁₀O), the computed monoisotopic mass is 146.073164938 Da. nih.gov An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) value extremely close to this calculated exact mass, thereby confirming the molecular formula of the compound.

Without access to the requisite experimental ¹H NMR, ¹³C NMR, 2D NMR, and IR spectra, a scientifically rigorous article that adheres to the user's detailed outline cannot be constructed. Further research or de novo spectroscopic analysis of the compound would be required to generate the necessary data.

X-ray Crystallography for Absolute Structural Determination of Enone Derivatives

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules in a crystalline state. For enone derivatives, including 1-Buten-1-one, 2-phenyl-, this technique provides precise information on bond lengths, bond angles, and stereochemistry, which is crucial for establishing the absolute configuration of chiral centers and the conformation of the molecule.

The fundamental principle of single-crystal X-ray diffraction is the scattering of X-rays by the electron clouds of atoms within an ordered crystal lattice. The resulting diffraction pattern is unique to the crystal structure and contains the information necessary to reconstruct a 3D model of the electron density, and thus the atomic positions. researchgate.net One of the most powerful applications of this technique is the determination of the absolute structure of a chiral molecule, which is often accomplished using anomalous dispersion (the Bijvoet method). researchgate.net This effect becomes significant when the X-ray energy is near the absorption edge of a heavier atom in the structure, allowing for the differentiation between a molecule and its non-superimposable mirror image.

However, a significant challenge in the crystallographic analysis of many organic molecules, including some enone derivatives, is the difficulty in obtaining single crystals of sufficient size and quality. To overcome this, molecules can be derivatized with moieties that enhance their crystallization properties or introduce a heavy atom to facilitate the determination of the absolute configuration. researchgate.netchemrxiv.org For instance, the formation of crystalline osmate derivatives with alkenes and enones has been demonstrated as a successful strategy for assigning both relative and absolute structures using common molybdenum X-ray sources. researchgate.netchemrxiv.org

The data obtained from X-ray analysis are extensive, providing a complete geometric description of the molecule within the crystal unit cell.

Table 1: Representative Crystallographic Data for a Phenyl-Substituted Heterocyclic Compound Derivative

This table presents example data for a complex heterocyclic system containing a phenyl group, illustrating the type of information obtained from an X-ray crystallography experiment.

| Parameter | Compound 2 | Compound 6 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P2₁/c |

| a (Å) | 12.82600(10) | 5.26840(10) |

| b (Å) | 7.80290(10) | 15.21900(10) |

| c (Å) | 26.6306(2) | 22.7155(2) |

| β (°) ** | 90 | 93.6920(10) |

| Volume (ų) ** | 2665.19(4) | 1817.54(4) |

| Z | 8 | 4 |

| Data sourced from a study on tetraazafluoranthen-3(2H)-one derivatives. mdpi.com |

This level of structural detail is invaluable for understanding structure-activity relationships, reaction mechanisms, and the physical properties of 1-Buten-1-one, 2-phenyl- and its derivatives.

Chromatographic Methods for Analysis and Purification

Chromatography is an essential tool in synthetic chemistry for the separation, identification, and purification of compounds from complex mixtures. For 1-Buten-1-one, 2-phenyl- and its derivatives, various chromatographic techniques are routinely employed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is particularly useful for the analysis of α,β-unsaturated ketones due to its high resolution and sensitivity. rsc.orgwaters.com

In a typical HPLC setup for enone analysis, a liquid mobile phase carries the sample mixture through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. For compounds like 1-Buten-1-one, 2-phenyl-, which possess moderate polarity, reversed-phase HPLC is commonly used. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, often consisting of acetonitrile (B52724) and water or methanol (B129727) and water. waters.com

The enantiomeric excess (ee) of chiral enone derivatives is frequently determined using HPLC with a chiral stationary phase (CSP). rsc.orgacs.org These specialized columns are capable of separating enantiomers, allowing for the precise quantification of each in a mixture.

Table 2: Example HPLC Conditions for the Analysis of α,β-Unsaturated Ketone Derivatives

| Parameter | Condition 1 | Condition 2 |

| Technique | Reversed-Phase HPLC | Chiral HPLC |

| Column | SunFire C18 | Kromasil OD-H, Chiralcel AD, or OB-H |

| Mobile Phase | Acetonitrile/Water Gradient | Isocratic mixture (e.g., Hexane/Isopropanol) |

| Detection | UV-Vis Detector (at λmax of the enone) | UV-Vis Detector |

| Application | Purity analysis of carbonyl compounds. waters.com | Determination of enantiomeric excess (ee). acs.org |

The choice of specific conditions, such as the mobile phase composition and flow rate, is optimized to achieve the best separation for the particular enone derivative being analyzed.

Thin-Layer Chromatography (TLC) and Column Chromatography

Thin-Layer Chromatography (TLC) and column chromatography are fundamental techniques for the qualitative analysis and preparative purification of 1-Buten-1-one, 2-phenyl- and its derivatives. jetir.org

Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a reaction, identify compounds in a mixture by comparison with standards, and determine the appropriate solvent system for column chromatography. rsc.orgrsc.org In TLC, a small amount of the sample is spotted onto a thin layer of an adsorbent (commonly silica (B1680970) gel) on a solid support (e.g., an aluminum plate). The plate is then placed in a sealed chamber with a solvent (eluent), which moves up the plate by capillary action. Different compounds travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, resulting in separation. The positions of the separated compounds are visualized, often under UV light, and their retention factors (Rf) are calculated. rsc.orgwisdomlib.org

Column Chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. jetir.org The principle is similar to TLC, but the adsorbent (e.g., silica gel, 60-120 mesh) is packed into a vertical glass column. The crude mixture is loaded onto the top of the column, and the eluent is passed through it. The components of the mixture move down the column at different rates and are collected in separate fractions as they exit the column. The selection of the eluent system is critical for effective separation and is typically guided by prior TLC analysis. jetir.org

Table 3: Typical Chromatographic Systems for Chalcone (B49325) and Enone Purification

| Technique | Stationary Phase | Common Mobile Phase (Eluent) System | Application |

| TLC | Silica Gel | Hexane/Ethyl Acetate (e.g., 3:1, 80:20). rsc.org | Reaction monitoring, purity assessment. rsc.org |

| TLC | Silica Gel | Benzene/Chloroform. wisdomlib.org | Purity assessment of synthesized chalcones. wisdomlib.org |

| Column Chromatography | Silica Gel (60-120 mesh) | Petroleum Ether/Hexane:Ethyl Acetate (e.g., 12:2). jetir.org | Purification of synthesized chalcone derivatives. jetir.org |

The combination of TLC for rapid analysis and column chromatography for bulk purification is a cornerstone of the synthetic workflow for 1-Buten-1-one, 2-phenyl- and a wide array of its derivatives.

Derivatization Strategies and Their Academic Implications

Synthesis of Metal Complexes with Enone-Derived Ligands

The enone moiety of 1-Buten-1-one, 2-phenyl-, and its derivatives can serve as a ligand for transition metals, a principle well-established with structurally similar compounds like chalcones and benzylideneacetone. jocpr.comwikipedia.org The coordination can occur through different modes, primarily involving the carbonyl oxygen and the carbon-carbon double bond. This versatility allows for the synthesis of a diverse range of organometallic complexes with potential applications in catalysis and materials science.

The two principal modes of coordination for α,β-unsaturated ketones are:

η¹-O-bonded (Sigma-bonded): In this mode, the ligand coordinates to the metal center exclusively through the lone pair of electrons on the carbonyl oxygen atom. This type of bonding is more common with Lewis-acidic, higher-valence metal centers. wikipedia.org

η²-C,O-bonded (Pi-bonded): This mode involves the interaction of the π-system of both the carbonyl group and the alkene with the metal center. It is typically observed with low-valence, electron-rich metals such as Fe(0). wikipedia.org An example of a related compound forming such a complex is (benzylideneacetone)iron tricarbonyl. wikipedia.org

The synthesis of these complexes generally involves the reaction of the enone ligand with a suitable metal precursor, such as a metal halide or a labile metal complex. For instance, complexes of palladium with dibenzylideneacetone (B150790) (dba), a related α,β-unsaturated ketone, are widely used as catalysts in organic synthesis. rsc.org While specific studies on 1-Buten-1-one, 2-phenyl- as a ligand are not extensively documented, its structural analogy to these well-studied enones suggests its potential to form stable complexes with a variety of transition metals. The resulting complexes would be expected to exhibit distinct geometries based on the metal's coordination number and the ligand-to-metal ratio.

Table 1: Potential Metal Complexes with Ligands Derived from α,β-Unsaturated Ketones

| Metal Ion | Potential Coordination Mode(s) | Expected Geometry (Typical) |

|---|---|---|

| Pd(0) | η²-C,O | Trigonal or Tetrahedral |

| Fe(0) | η²-C,O | Trigonal Bipyramidal |

| Zn(II) | η¹-O | Tetrahedral |

| Cu(II) | η¹-O | Square Planar or Octahedral |

| Ni(II) | η¹-O | Square Planar or Octahedral |

| Co(II) | η¹-O | Tetrahedral or Octahedral |

Chemical Modification for Enhanced Spectroscopic or Mechanistic Studies

Chemical derivatization of 1-Buten-1-one, 2-phenyl- is a powerful tool for enhancing its utility in spectroscopic analysis and for probing reaction mechanisms. By introducing specific functional groups, or "reporter groups," onto the molecule, researchers can create derivatives with tailored photophysical or magnetic properties. sci-hub.st

The conjugated system of α,β-unsaturated ketones gives rise to characteristic absorptions in ultraviolet-visible (UV-Vis) spectroscopy. researchgate.netlibretexts.org Modifications to this system, such as adding substituents to the phenyl ring or extending the conjugation, can predictably alter the wavelength of maximum absorption (λmax). This principle is widely used in the study of reaction kinetics, where the change in absorbance over time can be monitored to determine reaction rates. For instance, introducing an electron-donating group (e.g., -OCH₃) or an electron-withdrawing group (e.g., -NO₂) to the phenyl ring would shift the λmax, allowing for more convenient spectroscopic monitoring. researchgate.net

Furthermore, derivatization can be employed to introduce fluorescent tags or spin labels for more advanced analytical techniques. A fluorescent group could be attached, for example, through a reaction at the carbonyl group or via a Michael addition at the β-carbon, to enable studies using fluorimetry. Such modifications are invaluable for tracking the molecule in complex biological or chemical systems. For mechanistic investigations, isotopic labeling (e.g., substituting ¹H with ²H or ¹²C with ¹³C) at specific positions can provide detailed insights into reaction pathways when analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry. biointerfaceresearch.com

Table 2: Hypothetical Modifications of 1-Buten-1-one, 2-phenyl- for Spectroscopic Analysis

| Modification Type | Target Site on Molecule | Purpose of Derivatization | Relevant Spectroscopic Technique |

|---|---|---|---|

| Phenyl Ring Substitution | Phenyl Group | Alter electronic properties, shift λmax | UV-Visible Spectroscopy |

| Isotopic Labeling | Carbonyl Carbon or Vinyl Protons | Trace atoms through a reaction pathway | NMR Spectroscopy, Mass Spectrometry |

| Attachment of a Fluorophore | Carbonyl Group or β-Carbon | Introduce fluorescence for tracking/quantification | Fluorimetry |

| Michael Addition of a Chromophore | β-Carbon | Create a new, highly conjugated system | UV-Visible Spectroscopy |

| Formation of a Schiff Base | Carbonyl Group | Introduce new chromophoric or coordinating sites | UV-Visible, IR Spectroscopy |

These derivatization strategies underscore the academic significance of 1-Buten-1-one, 2-phenyl-, transforming it from a simple organic molecule into a sophisticated tool for exploring coordination chemistry and reaction mechanisms.

Applications in Advanced Organic Synthesis and Material Precursors

Utilization as a Versatile Carbonyl Building Block

The primary reactivity profile of 1-Buten-1-one, 2-phenyl- is defined by its nature as an α,β-unsaturated ketone. This arrangement makes the β-carbon electrophilic and highly susceptible to nucleophilic attack in a reaction known as a conjugate or Michael addition. rsc.orgresearchgate.net This reaction is one of the most fundamental carbon-carbon bond-forming methods in organic chemistry. rsc.org

The versatility of 1-Buten-1-one, 2-phenyl- as a building block stems from this predictable reactivity. A wide range of nucleophiles, including stabilized carbanions (such as enolates), amines, and thiols, can be added to the molecule. This initial addition transforms the linear, unsaturated ketone into a more complex, saturated, and functionalized carbonyl compound. The resulting product, a δ-keto carbonyl or a related derivative, retains the ketone functional group, which can then be subjected to further chemical transformations. These subsequent reactions can include aldol (B89426) condensations, reductions, or Wittig reactions, allowing chemists to systematically build molecular complexity. This two-stage reactivity—initial conjugate addition followed by subsequent manipulation of the carbonyl group—is fundamental to its role as a versatile synthon in multistep syntheses of pharmaceuticals and agrochemicals. rsc.org

Construction of Complex Molecular Architectures

The strategic application of 1-Buten-1-one, 2-phenyl- extends to the synthesis of intricate cyclic and chiral molecules, which are pivotal scaffolds for numerous biologically active compounds and advanced materials.

While α,β-unsaturated ketones can theoretically act as dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions) to form six-membered carbocyclic rings, the more documented and synthetically powerful application of 1-Buten-1-one, 2-phenyl- in cyclization is through tandem reaction sequences. nih.govwikipedia.org Specifically, its role as a Michael acceptor is often the initiating step in cascade reactions that lead to the formation of highly functionalized heterocyclic systems. mdpi.combit.edu.cn

In these tandem processes, a bifunctional nucleophile is reacted with 1-Buten-1-one, 2-phenyl-. The reaction proceeds first via a Michael addition, which creates a new carbon-carbon or carbon-heteroatom bond and generates an intermediate enolate. This enolate is strategically positioned to undergo a subsequent intramolecular cyclization, such as an aldol condensation or a nucleophilic substitution, to form a ring. This Michael addition/cyclization cascade is a highly efficient method for constructing complex heterocycles in a single pot, often with excellent control over stereochemistry. bit.edu.cn This strategy has been employed to synthesize a variety of nitrogen- and oxygen-containing heterocyclic frameworks, which are prevalent in medicinal chemistry. mdpi.combeilstein-journals.org

The development of asymmetric catalysis has transformed the use of α,β-unsaturated ketones like 1-Buten-1-one, 2-phenyl-, enabling the synthesis of chiral molecules with high enantiomeric purity. The asymmetric Michael addition is a key strategy for creating chiral scaffolds from this achiral precursor. rsc.orgsciencevision.org This is typically achieved using a chiral organocatalyst, which reversibly reacts with the substrate to control the facial selectivity of the nucleophilic attack. sciencevision.orgmdpi.com

| Catalyst Type | Nucleophile | Enantiomeric Excess (ee) | Yield |

| Cinchona Alkaloid-Derived Thiourea (B124793) | Nitroalkanes | Up to 98% | Good |

| (R,R)-DPEN-based Thiourea | Cycloketones | 76–99% | 88–99% |

| Imidazolidinone | Anilines | 87-89% | 70-86% |

| Proline Derivatives | Aldehydes | Up to 93% | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.